1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Description
1-[1-(Pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1H-1,3-benzodiazole core substituted with a pyrrolidine-sulfonyl-modified pyrrolidine moiety. The pyrrolidine-sulfonyl group introduces sulfonamide functionality, a motif prevalent in pharmaceuticals for its ability to engage in hydrogen bonding and enhance target affinity.
Properties
IUPAC Name |
1-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-22(21,17-8-3-4-9-17)18-10-7-13(11-18)19-12-16-14-5-1-2-6-15(14)19/h1-2,5-6,12-13H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPMYHAWYMFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole core, followed by the introduction of the pyrrolidine sulfonyl group. Common reagents used in these reactions include sulfonyl chlorides and pyrrolidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the benzodiazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of cancer cells. For instance, a related compound demonstrated remarkable activity against colon carcinoma HCT-15 cells, suggesting that modifications in the benzodiazole structure can enhance anticancer efficacy .
Anticonvulsant Properties
The anticonvulsant activity of pyrrolidine derivatives, including those containing benzodiazole moieties, has been a focal point in pharmacological research. A structure-activity relationship (SAR) analysis revealed that compounds featuring pyrrolidine rings exhibited enhanced anticonvulsant effects compared to their non-pyrrolidine counterparts. This suggests that the incorporation of pyrrolidine into the benzodiazole framework may confer additional therapeutic benefits .
Antibacterial Activity
Compounds similar to 1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole have shown promising antibacterial properties. Studies indicate that such derivatives can be effective against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Safety and Efficacy
Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary findings suggest that derivatives of the compound exhibit favorable toxicity profiles in animal models, indicating their potential for further development as therapeutic agents .
Polymer Chemistry
Benzodiazole derivatives have also found applications in polymer chemistry, particularly as additives or stabilizers in plastics and coatings. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymer matrices .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Compound 11 (2-(4-[(3R)-1-(2-{2-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-5-yl}Ethyl)Pyrrolidin-3-yl]Oxy)Piperidin-1-yl)-1H-1,3-Benzodiazole)
- Molecular Weight : 446 g/mol (LC-MS: [M+H]⁺ = 446)
- Structure : Combines a benzodiazole core with a pyrrolidinyl-pyrimidine substituent and a piperidine linker.
- Synthesis : Prepared via a multi-step route with a 35% yield, emphasizing chiral purity (>98% ee) .
- Activity : Designed as a small-molecule modulator for gene expression, leveraging the pyrrolo-pyrimidine group for nucleic acid mimicry .
Lansoprazole (2-[[[3-Methyl-4-(2,2,2-Trifluoroethoxy)Pyridin-2-yl]Methane]Sulfinyl]-1H-1,3-Benzodiazole)
4-(Pyrrolidine-1-Sulfonyl)Benzenesulfonyl Chloride
- Molecular Weight : 309.79 g/mol
- Structure : Aryl sulfonyl chloride with a pyrrolidine-sulfonyl group.
- Utility : Intermediate in synthesizing sulfonamide-containing compounds, highlighting the reactivity of the pyrrolidine-sulfonyl motif .
Functional Analogs with Benzimidazole/Benzodiazole Cores
Esomeprazole ((S)-5-Methoxy-2-[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methylsulfinyl]-3H-Benzoimidazole)
1-(Piperidin-4-yl)-1H-1,3-Benzodiazole Hydrochloride
- Synthesis : Used as a precursor for acryloyl derivatives (e.g., S1-31) with yields of 47–50% .
- Activity : S1-31 demonstrates oncogenic K-Ras targeting, illustrating the adaptability of benzodiazole-piperidine hybrids in kinase inhibition .
Data Table: Key Comparative Parameters
*Calculated based on molecular formula C₁₄H₁₇N₃O₂S.
Key Research Findings and Trends
Sulfonamide Functionality : The pyrrolidine-sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity, akin to PPIs like lansoprazole and esomeprazole .
Chiral Influence : Compound 11’s >98% enantiomeric excess underscores the importance of stereochemistry in biological activity, a trend mirrored in esomeprazole’s clinical superiority over racemic omeprazole .
Synthetic Flexibility : Benzodiazole derivatives are amenable to diverse modifications (e.g., piperidine linkers in S1-31, pyrimidine extensions in Compound 11), enabling tailored pharmacological profiles .
Biological Targets : While PPIs target proton pumps, analogs like S1-31 and Compound 11 demonstrate versatility in addressing oncogenic pathways and gene regulation, respectively .
Biological Activity
1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a compound of interest due to its potential therapeutic applications. Its unique structure, featuring a benzodiazole moiety and pyrrolidine sulfonamide, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H22ClN3O2S
- Molecular Weight : 247.82 g/mol
- CAS Number : 860258-05-5
- Chemical Structure : The compound consists of a benzodiazole core linked to a pyrrolidine ring through a sulfonyl group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of 1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has been investigated across various studies, revealing several key pharmacological effects:
Anticonvulsant Activity
Research has indicated that compounds similar in structure to 1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole exhibit significant anticonvulsant properties. For instance:
- A study demonstrated that related thiazole-integrated compounds showed effective protection against seizures in animal models with an effective dose (ED50) as low as 18.4 mg/kg and a protection index (PI) of 9.2 .
Antitumor Activity
The compound's structural features suggest potential antitumor activity:
- Thiazole derivatives have displayed promising cytotoxic effects against various cancer cell lines. For example, certain thiazole compounds have shown IC50 values below 2 µg/mL against Jurkat cells, indicating strong antiproliferative effects .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfonamide group may play a critical role in enzyme inhibition or receptor modulation, which is common among many biologically active sulfonamide derivatives.
Research Findings and Case Studies
Several studies have explored the biological implications of similar compounds:
Case Study: Anticancer Properties
A detailed examination of pyrrole derivatives indicated that modifications to the benzodiazole structure could enhance antitumor activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
